2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide
Description
2-Cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide (CAS: 1260929-80-3) is a synthetic acrylamide derivative with the molecular formula C₁₉H₂₀N₂O₃ and a molecular weight of 324.38 g/mol . Its structure features a cyano group at the α-position, an ethoxyphenyl amide moiety, and a 4-methoxyphenyl substituent (SMILES: O=C(NC1=CC=C(OCC)C=C1)C(C#N)CC2=CC=C(OC)C=C2). This compound is primarily utilized in research as a building block for bioactive molecules and corrosion inhibitors, though its specific biological activity remains under investigation .
Properties
IUPAC Name |
2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-18-10-6-16(7-11-18)21-19(22)15(13-20)12-14-4-8-17(23-2)9-5-14/h4-11,15H,3,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQILGPUJGLPIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
The compound 2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide, also known by its CID 49816299, is a chemical compound with potential applications in scientific research . Studies explore its potential biological activities, including antimicrobial and anticancer properties.
Scientific Research Applications
This compound is useful in scientific research across multiple disciplines:
- Chemistry It serves as a building block in organic synthesis for creating more complex molecules.
- Biology The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine There is ongoing research to explore its potential as a therapeutic agent for treating various diseases.
- Industry It is used in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.
The biological activity of this compound has made it a subject of interest in pharmacological research. Compounds with similar structures have shown histone deacetylase (HDAC) inhibitory activity, suggesting a potential application in cancer therapy. These HDAC inhibitors can induce differentiation and apoptosis in human tumor cells. In vitro studies have indicated that the compound can inhibit the proliferation of cancer cell lines, possibly by modulating gene expression related to cell cycle regulation and apoptosis pathways.
Possible mechanisms by which the compound exerts biological effects:
- Inhibition of HDACs By preventing histone deacetylation, the compound may enhance the expression of tumor suppressor genes and induce cell cycle arrest.
- Induction of Apoptosis The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Chemical Reactions
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide can undergo several chemical reactions:
- Oxidation It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to carboxylic acids or ketones.
- Reduction Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
- Substitution The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Disclaimer
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide with structurally related propanamide and acrylamide derivatives, focusing on substituent effects, physicochemical properties, and applications:
Key Observations:
The cyano group enhances electrophilicity, aiding in corrosion inhibition by adsorbing onto metal surfaces via lone-pair interactions .
Biological Activity: Compounds with chromen-3-yloxy substituents (e.g., VIk in ) exhibit higher melting points and are explored for anticancer applications, whereas the target compound lacks such functionalization.
Synthetic Yields and Applications :
- The target compound shares synthetic routes with ACR-2 (), both achieving >80% inhibition efficiency in copper corrosion.
- Derivatives with sulfonylpiperidinyl-thio-oxadiazole groups (e.g., 8j in ) demonstrate higher molecular weights and specialized bioactivity but lower synthetic yields (87%) compared to simpler acrylamides .
Research Findings and Trends
- Corrosion Inhibition: The target compound and ACR-2 () follow the Langmuir adsorption isotherm, indicating monolayer adsorption on copper surfaces. DFT studies correlate their inhibition efficiency with electron-donating substituents (e.g., methoxy and ethoxy groups) .
Biological Activity
2-Cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by a cyano group and an amide linkage, is being investigated for its therapeutic properties, including its roles as an enzyme inhibitor and receptor modulator. This article reviews the biological activity of this compound, summarizing key research findings and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 354.40 g/mol. The structure includes two substituted phenyl groups, which contribute to its reactivity and biological interactions.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction may lead to enzyme inhibition or modulation of receptor functions, resulting in various biological effects.
Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor . It has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.
Receptor Modulation
The compound is also being investigated for its ability to modulate receptor activity. This modulation could influence signaling pathways related to inflammation and cancer progression, suggesting its potential use in therapeutic applications targeting these conditions.
Anticancer Properties
Preliminary investigations into the anticancer effects of related compounds have shown promising results. For instance, compounds with similar functional groups have been noted for their ability to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific metabolic enzymes |
| Receptor Modulation | Modulates receptor activity influencing signaling pathways |
| Anti-inflammatory | Similar compounds show inhibition of pro-inflammatory cytokines |
| Anticancer | Potential to induce apoptosis in cancer cells |
Q & A
Q. What are the recommended synthetic routes for 2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step reactions involving esterification, amidation, and cyano-group introduction. For example:
- Step 1 : Esterification of substituted benzoic acids (e.g., 4-methoxyphenylacetic acid) with ethanol under acidic catalysis to form intermediates .
- Step 2 : Amidation using activated esters (e.g., NHS esters) or coupling reagents (e.g., DCC) to react with 4-ethoxyaniline derivatives .
- Step 3 : Introduction of the cyano group via nucleophilic substitution or Knoevenagel condensation .
Optimization : Use computational tools (e.g., density functional theory, DFT) to predict reaction pathways and identify energy barriers. Adjust solvent polarity (e.g., dichloromethane for non-polar intermediates) and temperature (e.g., 60–80°C for amidation) to improve yields .
Q. How can structural characterization be performed to confirm the identity of this compound?
- X-ray crystallography : Resolve the crystal structure to confirm bond lengths (e.g., C=O at ~1.23 Å, C≡N at ~1.15 Å) and hydrogen-bonding patterns (e.g., N–H···O interactions) .
- NMR spectroscopy : Use NMR to verify the cyano group (δ ~110–120 ppm) and methoxy/ethoxy substituents (δ ~55–60 ppm for OCH, ~65–70 ppm for OCHCH) .
- FT-IR : Confirm functional groups (e.g., C≡N stretch at ~2240 cm, amide C=O at ~1650 cm) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity and stability of this compound?
- Reactivity : Use quantum mechanics/molecular mechanics (QM/MM) to simulate reaction intermediates and transition states. For example, assess the electrophilicity of the cyano group in nucleophilic environments .
- Stability : Conduct molecular dynamics (MD) simulations to evaluate conformational flexibility and susceptibility to hydrolysis under varying pH conditions .
- Solubility : Predict logP values using software like COSMO-RS to guide solvent selection for crystallization or biological assays .
Q. What experimental strategies resolve discrepancies in spectroscopic data during structural analysis?
- Contradiction Example : If NMR shows unexpected splitting for methoxy protons, consider dynamic effects (e.g., restricted rotation) or crystal packing influencing solution-state conformations .
- Resolution : Cross-validate with solid-state NMR or variable-temperature NMR to distinguish between static and dynamic disorder .
- Crystallographic Refinement : Use high-resolution data (e.g., synchrotron radiation) and Hirshfeld surface analysis to resolve ambiguous electron density regions .
Q. How can reaction engineering improve scalability for this compound’s synthesis?
- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer during exothermic steps (e.g., cyano-group introduction) .
- Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps to reduce side reactions .
- Process Analytical Technology (PAT) : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress and automate endpoint detection .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for steps involving volatile intermediates (e.g., dichloromethane in crystallization) .
- Waste Management : Segregate cyanide-containing waste and treat with alkaline chlorination before disposal .
Q. How can researchers design experiments to study biological activity while minimizing interference from impurities?
- Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to isolate the target compound .
- Analytical Controls : Perform LC-MS to confirm purity (>98%) and rule out residual solvents (e.g., DMF, EtOAc) in biological assays .
- Negative Controls : Include solvent-only and scrambled-amides in bioassays to differentiate specific vs. nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
